Avocadene

Catalog No.
S597410
CAS No.
83797-45-9
M.F
C17H34O3
M. Wt
286.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avocadene

CAS Number

83797-45-9

Product Name

Avocadene

IUPAC Name

heptadec-16-ene-1,2,4-triol

Molecular Formula

C17H34O3

Molecular Weight

286.4 g/mol

InChI

InChI=1S/C17H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)14-17(20)15-18/h2,16-20H,1,3-15H2

InChI Key

DFEHQWFIOMAGBM-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCCCCC(CC(CO)O)O

Synonyms

16-Heptadecene-1,2,4-triol; 1,2,4-Trihydroxyheptadec-16-ene;

Canonical SMILES

C=CCCCCCCCCCCCC(CC(CO)O)O

The exact mass of the compound Avocadene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Polyketides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.

Avocadene (16-heptadecene-1,2,4-triol) is a 17-carbon polyhydroxylated fatty alcohol (PFA) characterized by a terminal alkene and a (2R,4R)-1,2,4-triol motif [1]. Originally identified as a primary constituent of avocado-derived lipid extracts, it functions as a modulator of mitochondrial fatty acid oxidation (FAO)[2]. From a procurement perspective, securing the pure compound is critical for establishing exact baseline kinetics in metabolic assays, serving as a structurally distinct synthetic precursor, and bypassing the severe batch-to-batch compositional variability inherent in crude botanical extracts [3].

Substituting pure avocadene with the commercially common 1:1 crude mixture (Avocatin B) introduces severe pharmacological antagonism (Combination Index > 1) in cellular assays, confounding dose-response data [1]. Furthermore, substitution with its closest structural analog, avocadyne, fails in synthetic workflows because avocadyne possesses a terminal alkyne restricted to click-chemistry, whereas avocadene provides a terminal alkene necessary for olefin metathesis [2]. Finally, utilizing acetylated derivatives (e.g., avocadene 1-acetate) fundamentally alters the target binding profile, shifting the mechanism away from primary FAO modulation to uncompetitive enzymatic inhibition [3].

Elimination of Antagonistic Interference in FAO Inhibition Assays

In vitro evaluations of acute myeloid leukemia (AML) cell lines demonstrate that the natural 1:1 mixture of avocadene and avocadyne (Avocatin B) exhibits pharmacological antagonism [1]. When the two constituents are combined, the Combination Index (CI) exceeds 1, indicating that the mixture is less effective than predicted by single-agent kinetics [1]. Procuring pure avocadene allows researchers to bypass this interference, ensuring accurate and isolated dose-response profiling for FAO inhibition.

Evidence DimensionCombination Index (CI) in cell viability assays
Target Compound DataCI = N/A (Pure compound isolates specific activity kinetics)
Comparator Or BaselineAvocatin B (1:1 mixture) shows CI > 1 (Antagonism)
Quantified DifferenceShift from an antagonistic mixture (CI > 1) to isolated single-agent kinetics.
ConditionsTEX and OCI-AML2 cell lines in vitro

Buyers must procure pure avocadene to avoid the confounding antagonistic effects present in commercial Avocatin B mixtures during metabolic assays.

Terminal Alkene Reactivity for Orthogonal Probe Synthesis

Avocadene features a terminal alkene, whereas its primary analog avocadyne possesses a terminal alkyne [1]. This structural divergence dictates downstream synthetic utility. Avocadene is strictly required for derivatization via olefin cross-metathesis or epoxidation workflows, whereas avocadyne is restricted to alkyne-azide cycloaddition (click chemistry) or alkyne zipper reactions [1].

Evidence DimensionFunctional group reactivity
Target Compound DataTerminal alkene (enables olefin metathesis and epoxidation)
Comparator Or BaselineAvocadyne (terminal alkyne, restricted to click/zipper reactions)
Quantified DifferenceOrthogonal synthetic pathways for lipid probe generation.
ConditionsSynthetic derivatization protocols

Procurement of avocadene is necessary when the downstream chemical biology workflow requires alkene-specific functionalization rather than alkyne click chemistry.

Impact of Acetylation on Target Affinity and Mechanism

The free (2R,4R)-hydroxyl groups of avocadene are critical for its native biological activity. Acetylation to form avocadene 1-acetate shifts its mechanism, converting it into an uncompetitive inhibitor of Acetyl-CoA carboxylase (ACC) with an estimated IC50 of 9.4 to 12.5 µM [1]. Pure avocadene is required to maintain the native triol conformation necessary for its primary FAO modulation, as esterification fundamentally alters target engagement [1].

Evidence DimensionTarget mechanism and potency
Target Compound DataFree triol maintains native FAO modulation
Comparator Or BaselineAvocadene 1-acetate (shifts to uncompetitive ACC inhibition, IC50 ~12.5 µM)
Quantified DifferenceMechanistic shift from primary FAO modulation to ACC inhibition upon acetylation.
ConditionsIn vitro enzymatic assays

Buyers evaluating native lipid metabolism must select the free triol over acetylated derivatives to prevent off-target mechanistic shifts.

Elimination of Source-Dependent Batch Variability

Natural extraction of avocadene yields highly variable concentrations depending on the botanical source material. Studies report avocadene concentrations of 0.22 ± 0.04 mg/g dry weight in avocado pulp versus 0.43 ± 0.04 mg/g in the seed [1]. Procuring highly purified or synthetic avocadene eliminates this nearly 2-fold batch-to-batch variability, providing a reliable quantitative standard for LC-MS calibration[1].

Evidence DimensionConcentration consistency
Target Compound Data>98% pure standard (exact molar dosing)
Comparator Or BaselineCrude natural extracts (0.22 to 0.43 mg/g DW variance)
Quantified DifferenceElimination of ~100% variance in natural source concentration.
ConditionsLC-MS quantification and assay preparation

Analytical laboratories require the pure standard to avoid the severe reproducibility issues associated with variable natural extracts.

Baseline Control in Fatty Acid Oxidation (FAO) Assays

Due to the demonstrated pharmacological antagonism (CI > 1) between avocadene and avocadyne in 1:1 mixtures, pure avocadene is the required standard for isolating specific FAO inhibition kinetics in metabolic models without confounding mixture effects[1].

Precursor for Alkene-Directed Lipid Probe Synthesis

The terminal alkene of avocadene makes it the specific procurement choice for synthetic chemists developing novel lipid probes via olefin cross-metathesis or epoxidation, orthogonal to the click-chemistry routes used for its alkyne analog [2].

LC-MS Analytical Standardization for Agricultural Science

Given the 2-fold variability of avocadene concentrations between avocado pulp and seed extracts, the pure compound is essential as a quantitative analytical standard for calibrating LC-MS/MS equipment in agricultural profiling and quality control [3].

Physical Description

Solid

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

286.25079494 g/mol

Monoisotopic Mass

286.25079494 g/mol

Heavy Atom Count

20

Melting Point

68 °C

Other CAS

83797-45-9

Use Classification

Fatty Acyls [FA] -> Fatty alcohols [FA05]

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